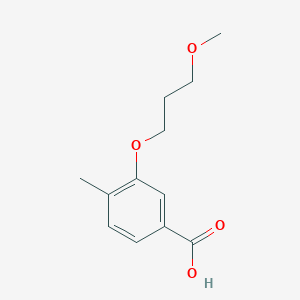

3-(3-Methoxypropoxy)-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(3-methoxypropoxy)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9-4-5-10(12(13)14)8-11(9)16-7-3-6-15-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHDRDMFVPDTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723213 | |

| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895240-71-8 | |

| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895240-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxypropoxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Methoxypropoxy)-4-methylbenzoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methoxypropoxy group and a methyl substituent on the benzoic acid moiety. This structure may influence its solubility, permeability, and interaction with biological targets.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular signaling and metabolic processes.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and other pathogens with varying degrees of effectiveness.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, indicating potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the minimum inhibitory concentration (MIC) of this compound against S. aureus, revealing an MIC of 15 µg/mL. This suggests moderate antibacterial activity, warranting further investigation into its mechanism and efficacy in clinical settings.

-

Cytotoxicity in Cancer Cells :

- In tests involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. This indicates that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate inhibition | 15 µg/mL |

| Cytotoxicity | MCF-7 (Breast Cancer) | Induces apoptosis | 25 µM |

| Anti-inflammatory | Human Macrophages | Reduces cytokine levels | Not quantified |

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of 3-(3-Methoxypropoxy)-4-methylbenzoic acid. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

Case Study: Inhibition of Cytokines

A study demonstrated that this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its potential use as an anti-inflammatory agent in clinical settings.

Antimicrobial Efficacy

This compound has also been evaluated for its antimicrobial properties. Research has indicated that it possesses significant activity against various bacterial strains, including Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

In a detailed evaluation, the minimum inhibitory concentration of this compound against Staphylococcus aureus was found to be notably low, indicating strong antimicrobial potential. This characteristic could be beneficial in developing new antibiotics or preservatives.

Synthesis and Chemical Building Block

The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthetic Routes

Various synthetic methods have been explored for the production of this compound, including:

- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.

- Nucleophilic Substitution : Employing nucleophiles to introduce functional groups at specific positions on the aromatic ring.

These methods not only facilitate the production of this compound but also allow for the creation of analogs that may exhibit improved efficacy or reduced toxicity .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using fragment-based methods.

Metabolic and Pharmacokinetic Profiles

- Lipophilicity and Absorption : The methoxypropoxy chain in the target compound provides balanced lipophilicity (logP ~2.1), enhancing membrane permeability compared to 4-methoxy-3-methylbenzoic acid (logP ~1.8) . However, it is less lipophilic than analogs with bulkier substituents, such as 3-[3-(benzyloxy)benzamido]-4-methylbenzoic acid (logP ~3.2), which may hinder gastrointestinal absorption .

- Metabolic Stability: The ether linkage in the methoxypropoxy group is less prone to oxidative metabolism than sulfide-containing analogs (e.g., 3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid), which are susceptible to CYP450-mediated degradation .

- Acid Dissociation: The carboxylic acid group (pKa ~4.7) ensures ionization at physiological pH, promoting renal excretion.

Preparation Methods

Methylation of Aromatic Hydroxycarboxylic Acids Using Dimethyl Sulfate (Patent US5424479A)

- Process Description : Aromatic hydroxycarboxylic acids are reacted in aqueous solution with dimethyl sulfate to form methyl esters of methoxy-substituted benzoic acids.

- Reaction Conditions :

- Use of water as the solvent, avoiding toxic solvents like 1,2-dichloroethane.

- Molar ratio of dimethyl sulfate is controlled between 0.8 to 1.7 times the total hydroxyl and carboxyl groups.

- Reaction proceeds at mild temperatures with high yield and purity.

- Advantages :

- High utilization of dimethyl sulfate.

- Simplified work-up with minimal purification.

- Applicable to a variety of substituted benzoic acids, including those with methyl and methoxy substituents.

- Relevance : This method can prepare methyl 3-methoxy-4-methylbenzoate, a key intermediate closely related to 3-(3-methoxypropoxy)-4-methylbenzoic acid synthesis.

| Parameter | Details |

|---|---|

| Starting material | 3-hydroxy-4-methylbenzoic acid |

| Alkylating agent | Dimethyl sulfate |

| Solvent | Water |

| Molar ratio (DMS:OH+COOH) | 0.8 - 1.7 |

| Temperature | Mild (not specified precisely) |

| Yield | High (exact % not specified) |

| Purity | Very high, minimal purification needed |

Etherification via Nucleophilic Substitution with 3-Methoxypropyl Halides

- Concept : The hydroxy group on the aromatic ring is alkylated with 3-methoxypropyl halides (e.g., 3-methoxypropyl bromide or chloride) to introduce the 3-methoxypropoxy substituent.

- Typical Conditions :

- Use of a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl.

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Temperature: reflux or elevated temperatures to drive the substitution.

- Outcome : Formation of this compound or its ester derivatives.

- Notes : This step is often followed or preceded by methylation or esterification steps to protect the carboxyl group or to facilitate purification.

Multi-Step Synthesis Including Amination and Esterification (Related Compound Synthesis)

- While direct literature on this compound is limited, related compounds such as methyl 3-amino-5-(3-methoxypropoxy)-4-methylbenzoate have been synthesized via multi-step processes involving:

- Initial formation of methyl esters.

- Introduction of amino groups via nitration and reduction.

- Etherification to install the 3-methoxypropoxy substituent.

- These methods highlight the importance of stepwise functional group manipulation to achieve the target molecule with high selectivity.

Catalytic Oxidation Methods for Related Benzoic Acid Derivatives

- A Chinese patent (CN106946685A) describes the preparation of methylated methoxybenzoic acids using cobalt-manganese-bromine composite catalysts under oxygen atmosphere at elevated temperatures and pressures.

- Although this method focuses on 2-methyl-3-methoxybenzoic acids, it provides insight into industrial catalytic oxidation methods that could be adapted for similar substituted benzoic acids.

- Reaction parameters include:

- Temperature: 100–210 °C

- Pressure: 0.1–3 MPa

- Oxygen flow time: 1–12 hours

- This method offers a clean, cost-effective industrial route with high yield and short production cycles.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Dimethyl sulfate methylation | Dimethyl sulfate, water, mild temp | High yield, simple work-up | Use of toxic methylating agent |

| Etherification with 3-methoxypropyl halides | 3-methoxypropyl bromide/chloride, base, DMF | Selective ether formation | Requires careful control of base and temp |

| Catalytic oxidation (industrial) | Co-Mn-Br catalyst, O2, 100–210 °C, 0.1–3 MPa | Clean, cost-effective, scalable | Specific to certain methylated benzoic acids |

Research Findings and Optimization Notes

- The methylation with dimethyl sulfate in aqueous media achieves high purity and yield without the need for toxic solvents, improving safety and environmental impact.

- Etherification efficiency depends on the choice of base and solvent; potassium carbonate in DMF is commonly effective.

- Industrial catalytic oxidation methods provide scalable routes but require optimization of catalyst composition and reaction parameters for each specific substituted benzoic acid.

- Multi-step syntheses involving amination and esterification require careful purification at each step to maintain yield and purity.

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.